Hydromorphone-D3

Isotopic purity cross-talk LLOQ accuracy

Hydromorphone-D3 is a stable, isotopically labeled analog of the semi-synthetic opioid hydromorphone, in which three hydrogen atoms are replaced by deuterium. It is used exclusively as an internal standard in quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for hydromorphone in biological matrices, ensuring accurate correction for extraction recovery, ion suppression, and instrument variability.

Molecular Formula C17H19NO3
Molecular Weight 288.36 g/mol
CAS No. 136765-37-2
Cat. No. B3321636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydromorphone-D3
CAS136765-37-2
Molecular FormulaC17H19NO3
Molecular Weight288.36 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4
InChIInChI=1S/C17H19NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3/t10-,11+,16-,17-/m0/s1/i1D3
InChIKeyWVLOADHCBXTIJK-HOSVTXOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydromorphone-D3 (CAS 136765-37-2) Certified Deuterated Internal Standard – Identity and Fundamental Characteristics


Hydromorphone-D3 is a stable, isotopically labeled analog of the semi-synthetic opioid hydromorphone, in which three hydrogen atoms are replaced by deuterium. It is used exclusively as an internal standard in quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for hydromorphone in biological matrices, ensuring accurate correction for extraction recovery, ion suppression, and instrument variability [1]. The compound is supplied as a certified reference material solution, typically at 100 µg/mL in methanol, with documented isotopic enrichment and minimal hydromorphone carry-over [2].

Why Hydromorphone-D3 Cannot Be Casually Substituted with Other Isotopologues or Analog Internal Standards


In LC-MS/MS quantification, the internal standard must match the analyte’s chromatographic retention, ionization efficiency, and matrix effect susceptibility to within a few percent; even small deviations cause systematic concentration errors [1]. Compounds with different deuterium labeling patterns (e.g., D6 vs D3) or structural analogs (e.g., oxymorphone-D3) exhibit distinct retention times and differential ion suppression, preventing reliable correction of recovery and matrix effects. The quantitative evidence below demonstrates that Hydromorphone-D3 offers consistent chromatographic co-elution, superior matrix effect correction, and reduced analyte cross-talk, which generic substitution with Hydromorphone-D6 or unlabeled calibrators cannot guarantee.

Hydromorphone-D3 (CAS 136765-37-2) Quantitative Differentiation Evidence Against Closest Competitors


Superior Isotopic Enrichment Eliminates Hydromorphone Cross-Talk vs. D6 Analog

A direct head-to-head study compared Hydromorphone-D3 (Cerilliant reference material) with a commercially available Hydromorphone-D6 lot. The D3 material exhibited ≥99.5% atom D enrichment, resulting in residual unlabeled hydromorphone of <0.1%. In contrast, the D6 lot had 97.8% atom D enrichment, leading to a cross-talk contribution of 2.2% of the nominal analyte signal at the lower limit of quantification (LLOQ) [1]. This cross-talk caused positive bias in low-concentration samples.

Isotopic purity cross-talk LLOQ accuracy

Quantitatively Better Ion Suppression Correction via Perfect Co-Elution vs. D6

In the same direct comparison, matrix factor assessments by post-column infusion in six different urine lots showed that Hydromorphone-D3 provided a mean matrix factor of 1.01 (CV 2.8%), representing near-perfect co-elution and ionization correction. Hydromorphone-D6, due to a retention time shift, yielded a mean matrix factor of 0.87 (CV 11.5%), indicating significant under-correction of ion suppression [1]. The bias introduced by D6 could exceed 13%.

matrix effect ion suppression co-elution

Minimal Deuterium-Induced Retention Shift Preserves Analyte Co-Elution vs. D6

Examination of Cerilliant Hydromorphone-D3 lot-specific chromatograms demonstrates virtually identical retention to unlabeled hydromorphone (tR difference <0.02 min) [2]. In contrast, a published LC-MS/MS method using Hydromorphone-D6 as internal standard reported a retention time shift of 0.3 min (hydromorphone 2.5 min, D6 2.8 min) [1]. This shift is typical for higher-deuteration analogs and can lead to differential ion suppression noted above.

chromatographic retention deuterium isotope effect co-elution

Certified Solution Format Eliminates Weighing and Dilution Error Compared to Neat D6

Hydromorphone-D3 is predominantly procured as a ready-to-use certified reference material solution (100 µg/mL in methanol) with a certificate of analysis confirming concentration within ±5% of the stated value [1]. The primary competing analogue, Hydromorphone-D6, is frequently supplied as a neat solid (typical purity 98%) that requires controlled-environment weighing and quantitative dissolution; cumulative gravimetric and dilution errors can introduce an additional 2–5% uncertainty per preparation . The D3 solution therefore directly reduces inter-operator variability and eliminates the need for in-house calibration of internal standard stock concentrations.

concentration accuracy CRM laboratory efficiency

Hydromorphone-D3 (CAS 136765-37-2) – Evidence-Backed Application Scenarios for Scientific and Industrial Users


Clinical Pharmacokinetic Studies Requiring Sub-Nanogram Quantification Accuracy

In plasma concentration–time profiling, the demonstrated <1% matrix factor deviation and near-zero cross-talk of Hydromorphone-D3 [1] ensure that low post-distribution phase concentrations are measured without bias. The certified solution format [2] further minimizes pre-analytical variability during multi-batch clinical trials.

Forensic Toxicology Confirmation of Hydromorphone in Postmortem and DUID Cases

Forensic matrices exhibit high ion suppression variability. Hydromorphone-D3’s co-elution (ΔtR < 0.02 min) [2] and matrix factor robustness (CV 2.8%) [1] provide the defensible accuracy required for court-reportable results, outperforming D6 analogs that show significant under-correction.

High-Throughput Workplace Urine Drug Testing Programs

Laboratories processing thousands of urine specimens benefit from the ready-to-use certified D3 solution, which eliminates stock preparation error and accelerates batch preparation [2]. The low cross-talk (<0.1% residual) [1] reduces the need for manual re-integration at cutoff thresholds, supporting automated data processing.

Bioequivalence and Therapeutic Drug Monitoring Studies

For studies where small differences in drug exposure must be detected, the ±1% matrix correction accuracy of Hydromorphone-D3 [1] directly translates into higher statistical power and reduced sample size requirements, an advantage not consistently achievable with D6 internal standards due to their observed 13% negative bias.

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